![molecular formula C12H10ClNO5S B2900216 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid CAS No. 380432-44-0](/img/structure/B2900216.png)
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is a chemical compound with the CAS Number: 380432-44-0. Its molecular weight is 315.73 . It is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-chloro-3-{[(2-furylmethyl)amino]sulfonyl}benzoic acid . The InChI code for this compound is 1S/C12H10ClNO5S/c13-10-4-3-8 (12 (15)16)6-11 (10)20 (17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2, (H,15,16) .Physical And Chemical Properties Analysis
This compound has a melting point of 135-136 degrees Celsius . It is a powder in physical form .Scientific Research Applications
Antibacterial Activity
Furan derivatives, including 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid , have been studied for their potential antibacterial properties . These compounds have shown efficacy against both gram-positive and gram-negative bacteria, making them valuable in the search for new antimicrobial agents, especially in the face of increasing antibiotic resistance.
Pharmacological Research
In pharmacology, furan derivatives are explored for their diverse biological activities. The compound may serve as a precursor or an active moiety in the synthesis of drugs with potential anti-inflammatory, analgesic, or antipyretic effects .
Material Science
The structural features of 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid make it a candidate for material science research, particularly in the development of organic semiconductors or as a building block for more complex organic molecules .
Chemical Synthesis
This compound can be utilized in chemical synthesis as a reagent or intermediate. Its benzylic position is reactive, allowing for various chemical transformations, such as free radical bromination or nucleophilic substitution, which are fundamental in synthetic organic chemistry .
Biochemistry Applications
In biochemistry, the compound’s ability to interact with biological molecules could be harnessed in enzyme inhibition studies or as a potential lead compound in drug discovery, contributing to the understanding of disease mechanisms at the molecular level .
Industrial Uses
While not directly indicated, compounds like 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid may find industrial applications as intermediates in the synthesis of more complex compounds or as additives in various chemical processes .
Environmental Applications
The environmental applications of such compounds are not well-documented. However, their potential use in environmental chemistry could involve pollutant degradation processes or as components in the synthesis of environmentally friendly materials .
Corrosion Inhibition
Some furan derivatives have been tested as corrosion inhibitors for metals in acidic environments. While specific data on 4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid is not available, its structural analogs suggest possible applications in this field .
Safety and Hazards
properties
IUPAC Name |
4-chloro-3-(furan-2-ylmethylsulfamoyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO5S/c13-10-4-3-8(12(15)16)6-11(10)20(17,18)14-7-9-2-1-5-19-9/h1-6,14H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJMFOGDZWTFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-[(furan-2-ylmethyl)-sulfamoyl]-benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.